molecular formula C11H15NO3 B13322190 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL

Cat. No.: B13322190
M. Wt: 209.24 g/mol
InChI Key: GSARZDODCJYUSI-SECBINFHSA-N
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Description

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL is a complex organic compound that features a benzo-dioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo-dioxin derivatives and aminopropanol-containing molecules. Examples include:

Uniqueness

What sets 3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL apart is its unique combination of the benzo-dioxin ring and the aminopropanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2/t9-/m1/s1

InChI Key

GSARZDODCJYUSI-SECBINFHSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H](CCO)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCO)N

Origin of Product

United States

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